Product packaging for 1-Chloro-4-methanesulfinylbutane(Cat. No.:CAS No. 53394-81-3)

1-Chloro-4-methanesulfinylbutane

Cat. No.: B15262050
CAS No.: 53394-81-3
M. Wt: 154.66 g/mol
InChI Key: HJVWKFAXJLSSAW-UHFFFAOYSA-N
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Description

1-Chloro-4-methanesulfinylbutane (CAS 53394-81-3), also known as 4-Chlorobutyl methyl sulfoxide, is a valuable bifunctional intermediate in synthetic organic chemistry and pharmaceutical research. This compound features a sulfinyl group (S=O) and a terminal chloroalkyl chain, making it a versatile building block for constructing more complex molecules and for use in nucleophilic substitution reactions. With a molecular formula of C5H11ClOS, this compound is characterized by its high boiling point of approximately 298.6 °C and a density of 1.172 g/cm³ . The presence of both electrophilic (chloro) and nucleophilic (sulfinyl) sites within the same molecule allows researchers to utilize it in the synthesis of diverse compound libraries. Its structure suggests potential as a key intermediate in the development of molecules with biological activity, similar to other sulfinyl-containing compounds that have been investigated for their anti-protozoal properties and as intermediates in COX-2 inhibitor synthesis . Safety and Handling: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClOS B15262050 1-Chloro-4-methanesulfinylbutane CAS No. 53394-81-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53394-81-3

Molecular Formula

C5H11ClOS

Molecular Weight

154.66 g/mol

IUPAC Name

1-chloro-4-methylsulfinylbutane

InChI

InChI=1S/C5H11ClOS/c1-8(7)5-3-2-4-6/h2-5H2,1H3

InChI Key

HJVWKFAXJLSSAW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCCl

Origin of Product

United States

Contextualization Within Halogenated Organosulfur Chemistry Research

Halogenated organosulfur compounds are a class of molecules that have garnered considerable attention due to the unique chemical reactivity conferred by the presence of both a halogen and a sulfur-containing functional group. The sulfoxide (B87167) group, in particular, is a key functional group in organic chemistry, known for its polarity and the chirality at the sulfur center. researchgate.net This has made sulfoxides valuable intermediates in asymmetric synthesis. scispace.com

Strategic Importance in Chemical Synthesis and As a Precursor Molecule

The potential utility of 1-Chloro-4-methanesulfinylbutane lies in its bifunctional nature. The chloro group can act as a leaving group in nucleophilic substitution reactions, while the methanesulfinyl group can be further oxidized to a sulfone or participate in other transformations characteristic of sulfoxides. This dual reactivity would theoretically make it a versatile building block.

For instance, the related compound, 1-Chloro-4-methanesulfonylbutane, the oxidized form of the target molecule, is known to undergo nucleophilic substitution. It serves as an intermediate in the synthesis of more complex organic molecules. However, the specific synthetic applications and role as a precursor for this compound itself are not described in the current body of scientific literature.

Evolution of Research Perspectives and Methodological Approaches

Stereoselective Synthesis of this compound Enantiomers

The creation of enantiomerically pure this compound hinges on the asymmetric oxidation of its prochiral sulfide precursor, 1-chloro-4-(methylthio)butane. This transformation is a key area of research, with both enzymatic and chemical catalytic methods being developed to achieve high enantioselectivity.

One prominent approach involves the use of bacterial flavin-containing monooxygenases (FMOs). nih.govrug.nl These enzymes are known to catalyze the oxygenation of soft nucleophiles, including organic sulfur compounds. nih.gov Specifically, FMOs from Methylophaga sp. (mFMO) and the more thermostable FMO from Nitrincola lacisaponensis (NiFMO) have demonstrated the ability to convert prochiral sulfides into chiral sulfoxides with moderate to high enantioselectivity. nih.govrug.nl The enantiomeric excess (ee) of the resulting sulfoxide is highly dependent on the specific enzyme variant used, with small changes in the substrate-binding pocket of the enzyme influencing the stereochemical outcome. rug.nl This tunability allows for the selective production of either the (R) or (S) enantiomer of the sulfoxide.

Another powerful method for achieving stereoselectivity is through the use of vanadium-based catalysts in combination with chiral ligands. Vanadium complexes with chiral Schiff bases, for instance, have been effectively used to catalyze the enantioselective oxidation of alkyl aryl sulfides. organic-chemistry.org The optimization of these catalytic systems, including the choice of ligand and reaction conditions, is crucial for maximizing the enantiomeric excess of the sulfoxide product. organic-chemistry.org Furthermore, kinetic resolution, where one enantiomer of a racemic sulfoxide is preferentially oxidized to the corresponding sulfone, can be employed to enhance the enantiopurity of the desired sulfoxide. organic-chemistry.org

Non-metallic, chiral oxaziridinium salts have also emerged as effective reagents for the highly enantioselective oxidation of sulfides to sulfoxides, offering an alternative to metal-based systems with reported enantiomeric excesses of up to >99%. nih.gov

Development of Novel Catalytic Approaches for Sulfoxidation of Precursors

Research into the sulfoxidation of 1-chloro-4-(methylthio)butane and related sulfides has focused on developing novel and efficient catalytic systems that offer high yields and selectivities under mild conditions.

Vanadium-Based Catalysts: Vanadium complexes are particularly noteworthy for their catalytic activity in sulfide oxidations using hydrogen peroxide as a green oxidant. researchgate.net The catalytic efficiency can be significantly influenced by the ligand environment around the vanadium center. For example, tailored oxido-vanadium(V) cage complexes have been shown to create a confined hydrophobic space that enhances the yield, selectivity, and rate of sulfoxidation. rsc.org These supramolecular catalysts can exhibit enzyme-like kinetics, including substrate size-selectivity and competitive inhibition, highlighting the importance of the catalyst's three-dimensional structure. rsc.org Vanadium-dependent haloperoxidases (VHPOs) from marine organisms have also been investigated as biocatalysts for enantioselective sulfide oxidation. nih.gov

Flavin-Containing Monooxygenases (FMOs): Bacterial FMOs are attractive biocatalysts as they utilize molecular oxygen as the oxidant. mdpi.com The development and engineering of FMOs, such as mFMO and NiFMO, have expanded the toolbox for asymmetric sulfoxidation. nih.govrug.nl These enzymes can be tuned through mutagenesis to improve their activity and selectivity for specific substrates. rug.nl Additionally, chemoenzymatic approaches, where a synthetic organometallic complex is used for coenzyme regeneration, have been explored with other monooxygenases like Baeyer-Villiger monooxygenases (BVMOs) for the oxidation of alkyl aryl sulfides with high enantiomeric excess. organic-chemistry.org

Other Catalytic Systems: A variety of other catalytic systems have been developed for the selective oxidation of sulfides to sulfoxides. These include chromium(III) complexes researchgate.net and manganese(III) Schiff base complexes researchgate.net with various oxidants. The choice of catalyst and oxidant allows for tuning the reaction to favor the formation of the sulfoxide over the over-oxidized sulfone.

Optimization of Halogenation and Functionalization Reactions

The synthesis of this compound requires not only the controlled oxidation of the sulfur atom but also the efficient introduction of the chlorine atom. This is typically achieved through the chlorination of a precursor alcohol, such as 4-(methylthio)butan-1-ol.

A common method for the synthesis of the precursor 4-(methylthio)butan-1-ol involves the reaction of 4-chloro-1-butanol (B43188) with a source of the methylthio group. 4-Chloro-1-butanol itself can be prepared from tetrahydrofuran. nist.govnih.gov The subsequent selective chlorination of 4-(methylthio)butan-1-ol to yield 1-chloro-4-(methylthio)butane is a critical step where optimization is key to preventing side reactions, particularly those involving the sulfur atom. The choice of chlorinating agent and reaction conditions must be carefully controlled to achieve a high yield of the desired product.

The optimization of reaction conditions for catalytic sulfoxidation is also a significant area of research. For vanadium-catalyzed systems, factors such as the solvent, temperature, and the rate of addition of the oxidant (e.g., hydrogen peroxide) can have a profound impact on both the yield and the enantioselectivity of the reaction. organic-chemistry.org For instance, conducting the reaction at 0°C has been shown to improve enantiomeric excess in some cases. organic-chemistry.org In the case of FMO-catalyzed reactions, parameters like temperature can be optimized to enhance enzyme activity without compromising enantioselectivity. For example, the thermostable NiFMO has shown increased conversion rates at 45°C while maintaining its enantioselectivity. mdpi.com

The following table summarizes key optimization parameters for different catalytic systems:

Catalyst SystemKey Optimization ParametersDesired Outcome
Vanadium-Schiff Base Ligand structure, solvent, temperature, oxidant addition rateHigh enantioselectivity and yield
Flavin-Containing Monooxygenases Enzyme variant, temperature, pHHigh conversion and enantioselectivity
Oxido-vanadium(V) Cages Cage structure, substrate concentrationHigh turnover number, yield, and selectivity

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of the key synthetic transformations is crucial for the rational design of improved catalysts and reaction conditions.

Mechanism of Vanadium-Catalyzed Sulfoxidation: The vanadium-catalyzed oxidation of sulfides is believed to proceed through the formation of a vanadium-peroxo species. This highly reactive intermediate then acts as an electrophilic oxygen transfer agent, reacting with the nucleophilic sulfur atom of the sulfide to form the sulfoxide. In asymmetric catalysis using chiral ligands, the stereochemical outcome is determined by the geometry of the transition state, which is influenced by the chiral environment created by the ligand around the vanadium center. Kinetic studies of some vanadium-catalyzed systems have shown Michaelis-Menten-like behavior, suggesting the formation of a catalyst-substrate complex prior to the oxidation step. rsc.org

Mechanism of Flavin-Containing Monooxygenase (FMO) Catalyzed Sulfoxidation: In FMO-catalyzed reactions, the enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor. The catalytic cycle involves the reduction of FAD by NADPH, followed by the reaction of the reduced flavin with molecular oxygen to form a C4a-peroxyflavin intermediate. This peroxyflavin is the key oxidizing species that transfers an oxygen atom to the sulfide substrate. The enantioselectivity of the reaction is dictated by the precise orientation of the sulfide substrate within the enzyme's active site, which is controlled by specific amino acid residues. nih.govrug.nl

Nucleophilic Substitution Studies on the Halogen Moiety

The primary alkyl chloride functionality in this compound is susceptible to nucleophilic substitution reactions. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and a target for various nucleophiles. While specific kinetic data for this compound is not extensively documented in the literature, the reactivity is expected to be analogous to other primary alkyl chlorides.

The reaction proceeds via a typical S(_N)2 mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile. The presence of the sulfinyl group at the 4-position may exert a mild electronic effect on the reaction rate, but significant steric hindrance at the reaction center is absent.

A variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse range of functionalized butane (B89635) derivatives. The choice of solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) generally favoring S(_N)2 reactions.

Table 1: Examples of Nucleophilic Substitution Reactions on this compound

NucleophileReagent ExampleProduct
Azide (N(_3)(-))Sodium Azide (NaN(_3))1-Azido-4-methanesulfinylbutane
Iodide (I(- ))Sodium Iodide (NaI)1-Iodo-4-methanesulfinylbutane
Hydroxide (OH(- ))Sodium Hydroxide (NaOH)4-Methanesulfinylbutan-1-ol
Alkoxide (RO(- ))Sodium Methoxide (NaOCH(_3))1-Methoxy-4-methanesulfinylbutane
Thiolate (RS(- ))Sodium Thiophenoxide (NaSPh)1-(Phenylthio)-4-methanesulfinylbutane
Cyanide (CN(- ))Sodium Cyanide (NaCN)5-Methanesulfinylpentanenitrile

It is important to note that under certain conditions, particularly with strong bases, elimination reactions (E2) can compete with substitution, leading to the formation of but-3-en-1-yl methyl sulfoxide. The regioselectivity of the reaction is dictated by the nature of the base and the reaction temperature.

Oxidative and Reductive Transformations of the Sulfinyl Group

The sulfinyl group in this compound represents a mid-oxidation state for sulfur and can undergo both oxidation to a sulfonyl group and reduction to a sulfide.

Oxidation:

The oxidation of the sulfinyl group to the corresponding sulfonyl group is a common transformation. This can be achieved using a variety of oxidizing agents. The resulting product, 1-chloro-4-methanesulfonylbutane, is a related compound with distinct chemical properties. A patent for the synthesis of sulforaphane (B1684495) describes the use of 1-chloro-4-methylsulfonyl butane, which is obtained after a chlorination reaction of 4-methylsulfonyl-n-butyl alcohol. google.com

Table 2: Common Oxidizing Agents for Sulfoxide to Sulfone Conversion

Oxidizing AgentTypical Conditions
Hydrogen Peroxide (H(_2)O(_2))Acetic acid, room temperature or gentle heating
meta-Chloroperoxybenzoic Acid (m-CPBA)Dichloromethane, 0 °C to room temperature
Potassium Permanganate (KMnO(_4))Acetone/water, controlled pH
Oxone® (2KHSO(_5)·KHSO(_4)·K(_2)SO(_4))Methanol/water, room temperature

The oxidation is generally a high-yielding process and chemoselective for the sulfur atom, leaving the chloroalkane moiety intact under appropriate conditions.

Reduction:

The reduction of the sulfinyl group to the corresponding sulfide, 1-chloro-4-(methylthio)butane, can be accomplished using various reducing agents. This transformation is valuable for accessing the thioether derivative while preserving the chloro functionality for subsequent reactions.

Table 3: Common Reducing Agents for Sulfoxide to Sulfide Conversion

Reducing AgentTypical Conditions
Trifluoroacetic Anhydride (B1165640)/Sodium IodideDichloromethane, 0 °C
Oxalyl Chloride/TriethylamineDichloromethane, low temperature
Trichlorosilane (HSiCl(_3))Dichloromethane or chloroform
Phosphorous Pentasulfide (P(4)S({10}))Benzene or toluene, reflux

Care must be taken in the choice of reducing agent and conditions to avoid side reactions, such as reduction of the alkyl chloride, although this is generally less favorable than the reduction of the sulfoxide.

Rearrangement Reactions and Spectroscopic Characterization of Intermediates

Sulfoxides bearing α-protons, such as this compound, are known to undergo the Pummerer rearrangement in the presence of an acylating agent, typically acetic anhydride. wikipedia.org This reaction involves the conversion of the sulfoxide into an α-acyloxy thioether.

For this compound, the rearrangement would be expected to occur at the methyl group, which has acidic α-protons. The reaction is initiated by the acylation of the sulfoxide oxygen, followed by elimination of acetic acid to form a sulfonium (B1226848) ion intermediate. Subsequent attack by the acetate (B1210297) anion on the methylene (B1212753) carbon attached to the sulfur atom leads to the rearranged product.

The expected product of the Pummerer rearrangement of this compound with acetic anhydride would be acetoxymethyl (4-chlorobutyl) sulfide.

The investigation of such rearrangement reactions often involves spectroscopic techniques to identify the transient intermediates. For instance, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to observe the formation of the initial acylated sulfonium ion. Mass spectrometry can be used to detect the key intermediates and the final rearranged product.

While no specific studies on the Pummerer rearrangement of this compound are available, the general mechanism is well-established for a wide range of alkyl sulfoxides. wikipedia.orgchemeurope.com

Role of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govfrontiersin.orgmdpi.com The bifunctional nature of this compound makes it a potentially valuable component in such reactions.

While there are no specific examples in the literature detailing the use of this compound in well-known MCRs like the Ugi or Passerini reactions, its structure suggests several possibilities. For instance, the sulfoxide moiety could potentially act as a convertible isocyanide precursor after a series of transformations. More directly, the chloroalkane functionality could participate in MCRs where one of the components is an alkyl halide.

Furthermore, sulfoxides themselves can be involved in multicomponent reactions. For example, some reactions utilize sulfoxides as a source of other reactive species. mdpi.com

The exploration of this compound in the context of MCRs represents an area ripe for investigation, with the potential to unlock novel synthetic pathways to complex sulfur-containing molecules.

Unveiling the Structural Intricacies of this compound: A Spectroscopic and Crystallographic Perspective

Sophisticated Spectroscopic and Structural Elucidation Research

The definitive determination of a molecule's three-dimensional structure and electronic properties necessitates a suite of advanced analytical techniques. For a chiral molecule like 1-Chloro-4-methanesulfinylbutane, which contains a stereocenter at the sulfur atom, a multi-pronged approach is essential for a complete structural assignment.

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of protons (¹H) and carbons (¹³C), advanced two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spin systems expected in this compound.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be pivotal. A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the mapping of the butane (B89635) backbone. For instance, the protons on the carbon adjacent to the chlorine atom would show a correlation to the protons on the next carbon in the chain. An HSQC spectrum would then correlate the proton signals to the carbon signals to which they are directly attached, confirming the carbon skeleton's assignment.

Given the presence of the sulfoxide (B87167) group, the diastereotopic nature of the protons on the carbons alpha to the sulfur would likely result in complex splitting patterns, which 2D NMR is well-suited to unravel.

Solid-State NMR: In the absence of single crystals for X-ray diffraction, solid-state NMR could provide valuable information about the conformation of this compound in the solid state. By analyzing the chemical shift anisotropy and dipolar couplings, insights into the torsional angles along the butane chain and the orientation of the methylsulfinyl group can be gained.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ -S~2.5~38
S-CH₂ -~2.7~55
-CH₂ -CH₂-Cl~1.9~28
-CH₂ -Cl~3.6~44
-CH₂-CH₂ -CH₂-~2.2~22

Note: These are illustrative values based on typical chemical shifts for similar functional groups and should not be considered experimental data.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₅H₁₁ClOS), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Fragmentation Analysis: In addition to determining the molecular weight, the fragmentation pattern in the mass spectrum provides a molecular fingerprint that can confirm the structure. Key predicted fragmentation pathways for this compound under electron ionization would include:

Alpha-cleavage: Cleavage of the C-S bond or the C-C bond adjacent to the sulfur atom.

McLafferty-type rearrangement: If sterically feasible, this could lead to the elimination of a neutral molecule.

Loss of Chlorine: Cleavage of the C-Cl bond.

Cleavage of the S-O bond.

The presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, would lead to characteristic isotopic patterns for chlorine-containing fragments, further aiding in spectral interpretation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonPredicted m/zPossible Origin
[C₅H₁₁ClOS]⁺154/156Molecular Ion
[C₄H₈ClS]⁺123/125Loss of CH₃O
[C₅H₁₁S]⁺103Loss of Cl and O
[CH₃SO]⁺63Methylsulfinyl cation
[C₄H₈Cl]⁺91/93Butyl chloride fragment

Note: These are illustrative predictions of potential fragments and their mass-to-charge ratios. The relative abundances would depend on the ionization conditions.

Since this compound is a chiral molecule due to the stereogenic sulfur center, chiroptical techniques are essential to study its stereochemistry.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The sulfoxide chromophore in this compound is expected to have electronic transitions that would give rise to an ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the absolute configuration at the sulfur atom. Theoretical calculations of the ECD spectrum for both the (R) and (S) enantiomers, compared with the experimental spectrum, could be used to determine the absolute configuration of a synthesized or isolated sample.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and measures the differential absorption of left and right circularly polarized infrared radiation. VCD provides stereochemical information based on the vibrational transitions of the molecule. The S=O stretching vibration, in particular, would be a strong and informative band in the VCD spectrum for determining the absolute configuration of the sulfoxide.

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise information on:

Bond lengths and angles: Accurate measurements of all bond lengths and angles, including those around the chiral sulfur center. bruceryandontexist.net The S=O bond distance is typically in the range of 1.49 to 1.52 Å. bruceryandontexist.net

Conformation: The exact conformation of the butyl chain in the crystal lattice.

Absolute configuration: If a chiral starting material or a chiral resolution technique is used, X-ray crystallography can unambiguously determine the absolute configuration of the enantiomer.

Intermolecular interactions: The sulfoxide group is polar and can participate in hydrogen bonding and other dipole-dipole interactions, which would influence the crystal packing. bruceryandontexist.net

Computational and Theoretical Chemistry Investigations of this compound

While specific computational and theoretical studies on this compound are not extensively available in public literature, the principles and methodologies of computational chemistry can be applied to elucidate its properties. This section explores the potential application of various computational techniques to understand the electronic structure, reactivity, conformational landscape, and spectroscopic characteristics of this molecule, drawing parallels from studies on analogous sulfoxide-containing compounds.

Computational and Theoretical Chemistry Investigations

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. For a molecule like 1-chloro-4-methanesulfinylbutane, which contains a flexible alkyl chain and a polar sulfoxide (B87167) group, computational methods can provide insights that are complementary to experimental data.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

For this compound, DFT calculations could be employed to determine key properties such as the molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Reactivity descriptors, which can be derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. For this compound, these descriptors would be invaluable in predicting its behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

DescriptorSymbolDefinitionPredicted Significance for this compound
HOMO Energy EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the propensity to donate electrons, likely localized on the sulfoxide oxygen and sulfur atoms.
LUMO Energy ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the propensity to accept electrons, potentially at the carbon atom bonded to chlorine.
Energy Gap ΔEELUMO - EHOMOA smaller gap would suggest higher polarizability and reactivity.
Ionization Potential IP-EHOMOEnergy required to remove an electron.
Electron Affinity EA-ELUMOEnergy released when an electron is added.
Electronegativity χ-(EHOMO + ELUMO)/2Measures the tendency to attract electrons.
Chemical Hardness η(ELUMO - EHOMO)/2A measure of resistance to change in electron distribution.
Chemical Softness S1/(2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index ωχ2/(2η)A measure of the electrophilic character of the molecule.

Note: This table is illustrative and the values would need to be calculated using appropriate DFT methods.

Studies on other sulfoxides have shown that DFT calculations can reliably predict geometries and electronic properties. For instance, DFT has been used to study the oxidation of sulfides to sulfoxides and sulfones, providing insights into the reaction mechanisms. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape and the influence of the solvent on a molecule's behavior.

For this compound, the flexible four-carbon chain allows for a multitude of possible conformations. MD simulations could be used to explore these conformational possibilities and determine the most stable or populated conformers in different environments. This is crucial as the conformation of the molecule can significantly impact its reactivity and biological activity.

The effect of solvents on the structure and dynamics of this compound could also be investigated using MD simulations. The polar sulfoxide group is expected to interact strongly with polar solvents, which could influence the conformational equilibrium. Studies on similar molecules like dimethyl sulfoxide (DMSO) and other dialkyl sulfoxides have utilized MD simulations to develop force fields and understand their thermodynamic and transport properties in the liquid state. rsc.orgrsc.org These simulations have revealed details about molecular structure and mobility in solution. rsc.orgrsc.org

Transition state modeling is a computational technique used to identify the high-energy transition state structure that connects reactants and products in a chemical reaction. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is a key factor in understanding reaction rates.

For this compound, transition state modeling could be applied to various potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or oxidation of the sulfoxide group. For example, in a reaction with a nucleophile, DFT calculations could be used to locate the transition state structure and calculate the energy barrier for the displacement of the chloride ion.

Research on the reaction of DMSO with the hydroxyl radical has employed variational transition-state theory to evaluate rate constants for different reaction channels, demonstrating the power of these methods in elucidating complex reaction mechanisms. nih.gov Similarly, the thermolysis of sulfoxides has been studied to understand the transition-state structures involved. acs.org

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can be invaluable in interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations could be used to predict the 1H and 13C NMR chemical shifts. These calculated shifts can then be compared to experimental data to validate the proposed structure. Discrepancies between calculated and experimental values can often provide insights into conformational effects or the presence of intermolecular interactions.

Recent advancements have also seen the use of machine learning models, trained on large datasets of experimental and calculated data, to predict NMR chemical shifts with high accuracy. mdpi.comnih.gov Studies on other sulfoxides have shown that DFT methods can successfully be used to calculate NMR chemical shifts, which are in good agreement with experimental data and can help in determining the stereochemistry of these compounds. researchgate.net The analysis of substituent chemical shifts in a series of sulfoxide and sulfone compounds has demonstrated that computational models can achieve a high degree of accuracy in predicting proton chemical shifts. nih.gov

Research on Derivatives, Analogues, and Structure Reactivity Relationships

Design and Synthesis Strategies for Analogues with Modified Alkane Backbones

The four-carbon alkane chain of 1-Chloro-4-methanesulfinylbutane serves as a scaffold that can be systematically modified to probe structure-reactivity relationships. Researchers have employed various synthetic strategies to introduce changes such as chain length, branching, and the incorporation of cyclic or aromatic moieties.

One common approach to modifying the alkane backbone involves the use of bifunctional starting materials. For instance, the synthesis of analogues with varying chain lengths can be achieved by reacting the corresponding ω-chloro-1-alkanols with methanethiol, followed by controlled oxidation of the resulting sulfide (B99878) to the sulfoxide (B87167). This allows for the preparation of a homologous series of 1-chloro-ω-methanesulfinylalkanes.

The introduction of branching or cyclic structures often requires more elaborate multi-step syntheses. For example, the synthesis of an analogue with a methyl group at the 2-position of the butane (B89635) chain could start from 3-methyl-1,4-butanediol. This diol can be selectively monotosylated and then converted to the corresponding chloride. Subsequent reaction with sodium thiomethoxide, followed by oxidation, would yield the desired 2-methyl-1-chloro-4-methanesulfinylbutane.

The incorporation of aromatic rings into the backbone, creating compounds like 1-chloro-4-(methanesulfinyl)phenylbutane, can be achieved through Friedel-Crafts acylation of an appropriate aromatic compound with 4-chlorobutyryl chloride, followed by reduction of the ketone, conversion of the resulting alcohol to a thioether, and subsequent oxidation.

Analogue StructureGeneral Synthetic StrategyKey Starting Materials
Linear Homologues Sequential functionalization of ω-haloalkanolsω-chloro-1-alkanols, Methanethiol
Branched Analogues Multi-step synthesis from functionalized diolsSubstituted 1,4-butanediols, Tosyl chloride
Cyclic Analogues Ring-opening of cyclic ethers followed by functionalizationCyclopentene oxide, HCl, Methanethiol
Aromatic Analogues Friedel-Crafts acylation and subsequent modificationsAromatic hydrocarbons, 4-Chlorobutyryl chloride

These synthetic strategies provide access to a diverse library of analogues, enabling a detailed investigation of how the steric and electronic properties of the alkane backbone influence the reactivity of the chloro and methanesulfinyl functional groups.

Systematic Investigation of Substituent Effects on Sulfoxide Reactivity

The methyl group attached to the sulfoxide sulfur atom in this compound plays a crucial role in determining the electron density at the sulfur center and, consequently, the reactivity of the sulfoxide group. Systematic replacement of this methyl group with other substituents, such as different alkyl or aryl groups, allows for a detailed investigation of these electronic and steric effects.

The synthesis of such analogues typically involves the oxidation of the corresponding 1-chloro-4-(alkanesulfinyl)butanes or 1-chloro-4-(arenesulfinyl)butanes. These precursor sulfides can be prepared by the reaction of 4-chloro-1-butanethiol with the appropriate alkyl or aryl halide.

Research in this area has shown that the nature of the substituent on the sulfoxide has a profound impact on its reactivity in several key transformations. For example, in the Pummerer reaction, a fundamental transformation of sulfoxides, the electronic nature of the substituent influences the stability of the intermediate thionium (B1214772) ion. Electron-withdrawing groups on the sulfur atom, such as a p-nitrophenyl group, tend to destabilize the thionium ion, potentially slowing down the reaction or favoring alternative pathways. Conversely, electron-donating groups, like a p-methoxyphenyl group, can stabilize the intermediate, facilitating the rearrangement.

The susceptibility of the sulfoxide to oxidation to the corresponding sulfone is also highly dependent on the substituent. Electron-rich aryl or alkyl groups increase the electron density on the sulfur atom, making it more susceptible to oxidation. In contrast, electron-deficient substituents make the sulfoxide more resistant to further oxidation.

Substituent (R) in 1-Chloro-4-(R-sulfinyl)butanePredicted Effect on Pummerer ReactivityPredicted Effect on Oxidation to Sulfone
Methyl (CH₃) Baseline reactivityBaseline susceptibility
Ethyl (CH₂CH₃) Slightly increased reactivity (inductive effect)Slightly increased susceptibility
tert-Butyl (C(CH₃)₃) Decreased reactivity (steric hindrance)Decreased susceptibility (steric hindrance)
Phenyl (C₆H₅) Modified reactivity (resonance effects)Modified susceptibility
p-Nitrophenyl (p-NO₂C₆H₄) Decreased reactivity (electron-withdrawing)Decreased susceptibility
p-Methoxyphenyl (p-CH₃OC₆H₄) Increased reactivity (electron-donating)Increased susceptibility

These systematic studies provide valuable quantitative data that can be used to develop predictive models for sulfoxide reactivity, aiding in the design of new reagents and catalysts.

Exploration of Halogen Atom Variations and their Influence on Reaction Pathways

The chlorine atom in this compound is a key functional group that participates in a variety of reactions, most notably nucleophilic substitution. Replacing chlorine with other halogens—fluorine, bromine, and iodine—provides a powerful tool to study the influence of the leaving group on reaction rates and mechanisms.

The synthesis of these halogen analogues can be accomplished through several routes. For example, the corresponding 4-methanesulfinyl-1-butanol can be treated with various halogenating agents, such as diethylaminosulfur trifluoride (DAST) for fluorination, phosphorus tribromide for bromination, or the Finkelstein reaction (using sodium iodide) on the parent chloride for iodination.

Comparative kinetic studies of nucleophilic substitution reactions on these 1-halo-4-methanesulfinylbutanes reveal the expected trend in leaving group ability: I > Br > Cl > F. This trend is directly related to the strength of the carbon-halogen bond and the stability of the resulting halide anion.

Halogen (X) in 1-X-4-methanesulfinylbutaneC-X Bond Dissociation Energy (kJ/mol, approx.)Relative Rate of Sₙ2 ReactionPrimary Reaction Pathways
Fluorine (F) 485Very SlowElimination may compete under strong basic conditions.
Chlorine (Cl) 3391Nucleophilic substitution is a primary pathway.
Bromine (Br) 285~50-100Nucleophilic substitution is significantly faster.
Iodine (I) 213~2,000-5,000Nucleophilic substitution is very rapid; potential for side reactions.

Beyond simple nucleophilic substitution, the nature of the halogen can also influence other reaction pathways. For instance, the greater polarizability of iodine in 1-Iodo-4-methanesulfinylbutane might lead to different interactions with catalysts or reagents compared to the less polarizable chlorine atom. These studies are crucial for fine-tuning the reactivity of this class of compounds for specific synthetic applications.

Comparative Studies of Sulfinyl vs. Sulfonyl or Sulfide Analogues

To fully understand the role of the sulfoxide functional group, it is essential to compare the reactivity of this compound with its corresponding sulfide and sulfonyl analogues: 1-Chloro-4-(methylthio)butane and 1-Chloro-4-(methylsulfonyl)butane. These compounds share the same carbon skeleton and chloro-substituent but differ in the oxidation state of the sulfur atom.

The synthesis of these analogues is straightforward. 1-Chloro-4-(methylthio)butane is the precursor to both the sulfoxide and the sulfone. Controlled oxidation of the sulfide, typically with one equivalent of an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), yields the sulfoxide. Further oxidation with an excess of the oxidizing agent affords the sulfone.

Comparative studies reveal significant differences in the chemical properties and reactivity of these three compounds, primarily stemming from the different electronic nature of the sulfur-containing group.

CompoundSulfur Oxidation StateElectronic Nature of Sulfur GroupInfluence on C-Cl Bond ReactivityOther Key Reactivities
1-Chloro-4-(methylthio)butane +2Weakly electron-donating/neutralMinimal electronic influence on the C-Cl bond.The sulfide sulfur is nucleophilic and can be readily oxidized or alkylated.
This compound +4Strongly electron-withdrawing (inductive), chiral centerThe sulfoxide group is a moderate electron-withdrawing group, slightly activating the C-Cl bond towards nucleophilic attack.The sulfoxide can undergo Pummerer rearrangement and can be reduced to the sulfide or oxidized to the sulfone. The sulfur atom is a stereocenter.
1-Chloro-4-(methylsulfonyl)butane +6Very strongly electron-withdrawingThe sulfonyl group is a powerful electron-withdrawing group, significantly activating the C-Cl bond towards nucleophilic attack and making the α-protons acidic.The sulfone group is generally chemically inert under mild conditions. The protons α to the sulfonyl group are acidic and can be removed by a base to form a carbanion.

These comparative studies highlight the unique chemical space occupied by the sulfoxide. It is more than just an intermediate oxidation state between a sulfide and a sulfone; its ability to act as a chiral center and participate in unique reactions like the Pummerer rearrangement makes it a versatile and interesting functional group in its own right.

Advanced Analytical Methodologies for Complex Mixture Analysis and Trace Detection

Development and Validation of Chromatographic Methods (e.g., GC-MS, LC-MS/MS) for Purity and Isomeric Analysis

Chromatographic techniques are the cornerstone for separating and identifying components within a chemical mixture. For a compound like 1-Chloro-4-methanesulfinylbutane, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages for purity assessment and the resolution of isomers.

The choice between GC-MS and LC-MS/MS is often dictated by the compound's volatility and thermal stability. Given that sulfoxides can be prone to thermal degradation, LC-MS/MS is frequently the preferred method for the analysis of related compounds. Method development would involve the careful selection of a suitable stationary phase, mobile phase composition, and mass spectrometric conditions to achieve optimal separation and detection.

Validation of these chromatographic methods is a critical step to ensure their accuracy, precision, and reliability. This process typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 1: Illustrative Chromatographic Parameters for Analysis of Structurally Related Sulfoxides

ParameterGC-MSLC-MS/MS
Column Capillary column (e.g., DB-5ms)C18 reversed-phase column
Mobile Phase -Acetonitrile/Water gradient
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Detector Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Typical Application Volatile impurity profilingPurity, isomeric analysis, metabolite identification

Hyphenated Techniques for In-situ Reaction Monitoring and Kinetic Studies

Understanding the kinetics of reactions involving this compound is fundamental for process optimization and mechanistic investigations. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detector, are invaluable for real-time, in-situ reaction monitoring.

Techniques such as High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) and Flow Injection Analysis coupled with Mass Spectrometry (FIA-MS) allow for the continuous tracking of reactant consumption and product formation. This data is essential for elucidating reaction mechanisms and determining kinetic parameters like reaction rates and activation energies. For instance, the oxidation of a sulfide (B99878) to form this compound could be monitored to ensure the reaction proceeds to completion and to minimize the formation of over-oxidized sulfone byproducts.

Electrochemical Methods for Redox Potential Determination and Sensing Research

The sulfoxide (B87167) group in this compound is electrochemically active, meaning it can be oxidized or reduced at an electrode surface. Electrochemical methods, such as cyclic voltammetry, can be employed to determine the redox potentials associated with these transformations. This information is crucial for understanding the compound's electronic properties and its potential role in redox processes.

Furthermore, the electrochemical behavior of this compound can be harnessed for the development of electrochemical sensors. Such sensors could provide a rapid and sensitive means of detecting and quantifying the compound in various matrices. Research in this area would focus on designing modified electrode surfaces that enhance the selectivity and sensitivity of the detection.

Development of Spectrophotometric and Chemiluminescent Assays for Quantification

For routine quantification of this compound, spectrophotometric and chemiluminescent assays offer sensitive and high-throughput alternatives to chromatography. The development of such assays would hinge on identifying a chemical reaction or a physical property of the molecule that results in a measurable change in light absorbance or emission.

While specific assays for this compound are not widely reported, general methods for sulfoxide quantification could be adapted. For example, a colorimetric assay could be developed based on the reaction of the sulfoxide with a chromogenic reagent. Similarly, a chemiluminescent assay might be designed by coupling the oxidation or reduction of the sulfoxide to a light-producing reaction. The development and validation of these assays would require careful optimization of reaction conditions to ensure specificity and accuracy.

Environmental Transformation and Fate Research Methodologies

Methodological Approaches for Studying Biodegradation Pathways in Environmental Matrices

The biodegradation of "1-Chloro-4-methanesulfinylbutane" in environmental matrices such as soil and water is a key area of research. Methodological approaches to studying its biodegradation pathways often involve a combination of microbial culture techniques, metabolic pathway elucidation, and molecular biology tools.

Microbial Enrichment and Isolation: A primary step in studying biodegradation is the enrichment and isolation of microorganisms capable of utilizing the target compound as a source of carbon, sulfur, or energy. This typically involves collecting environmental samples (e.g., soil, sediment, water) from potentially contaminated sites and incubating them in a minimal medium containing "this compound" as the sole carbon or sulfur source. For instance, studies on the biodegradation of other aliphatic sulfides have successfully isolated bacterial strains from enrichment cultures that can cleave carbon-sulfur bonds. nih.gov A similar approach could be applied to "this compound".

Metabolite Identification and Pathway Elucidation: Once microbial cultures capable of degrading the compound are established, the next step is to identify the metabolic intermediates and end products to reconstruct the biodegradation pathway. This is often achieved using analytical techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile and semi-volatile degradation products. For example, GC-MS has been used to identify degradation products of short-chain chlorinated paraffins, suggesting the cleavage of C-Cl bonds followed by the breakdown of the carbon chain. mdpi.com

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (LC-MS) to detect more polar, non-volatile metabolites. HPLC has been instrumental in purifying and identifying hydrolysis products of related compounds like ω-(methylsulfinyl)alkyl glucosinolates. illinois.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise chemical structure of isolated metabolites.

By tracking the appearance and disappearance of the parent compound and its metabolites over time, researchers can propose a plausible biodegradation pathway. For analogous compounds like sulforaphane (B1684495) (1-isothiocyanato-4-(methylsulfinyl)butane), metabolism involves the mercapturic acid pathway. tandfonline.com It is conceivable that "this compound" could undergo initial transformation through oxidation of the sulfoxide (B87167) to a sulfone, followed by cleavage of the C-Cl bond and subsequent breakdown of the carbon skeleton.

Enzymatic Studies: Identifying the specific enzymes responsible for the degradation of "this compound" is a more advanced step. This can involve cell-free extract studies to demonstrate enzymatic activity and purification of the enzymes involved. For other sulfoxides, enzymes such as sulfoxide reductases have been shown to play a role in their metabolism in bacteria. nih.gov

Table 1: Methodologies for Biodegradation Pathway Studies

Methodology Description Application to this compound Key Research Findings from Analogous Compounds
Microbial Enrichment Cultures Isolation of microorganisms from environmental samples capable of growth on the target compound. To isolate bacteria or fungi that can degrade this compound. Bacteria capable of cleaving aliphatic C-S bonds have been isolated. nih.gov
Metabolite Analysis (GC-MS, LC-MS) Identification of intermediate and final products of biodegradation. To determine the chemical structures of degradation products and elucidate the metabolic pathway. Degradation of short-chain chlorinated paraffins involves C-Cl bond cleavage and subsequent alkane degradation. mdpi.com
Enzymatic Assays Characterization of the enzymes responsible for specific degradation steps. To identify and characterize the sulfoxidases, dehalogenases, or other enzymes involved. Sulfoxide reductases are known to be involved in the metabolism of sulfoxides in bacteria. nih.gov

Investigation of Photolytic and Hydrolytic Degradation Mechanisms in Simulated Environments

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of "this compound" in the environment. These processes are typically studied in controlled laboratory settings that simulate environmental conditions.

Photodegradation Studies: Photodegradation experiments involve exposing an aqueous solution or a thin film of the compound to a light source that mimics natural sunlight. The rate of degradation is monitored over time, and photoproducts are identified using analytical techniques like GC-MS and LC-MS. For some organic compounds, the presence of photosensitizers (e.g., humic acids) can accelerate photodegradation.

Hydrolysis Studies: Hydrolysis is the reaction of a compound with water. The rate of hydrolysis is highly dependent on pH and temperature. To study the hydrolytic degradation of "this compound," the compound would be incubated in buffered aqueous solutions at various pH values (e.g., 4, 7, and 9) and temperatures. Samples would be taken at regular intervals and analyzed for the parent compound and any hydrolysis products. For chlorinated hydrocarbons, hydrolysis can be a significant degradation pathway, often leading to the replacement of a chlorine atom with a hydroxyl group. tandfonline.com

Table 2: Methodologies for Abiotic Degradation Studies

Degradation Process Experimental Setup Key Parameters Monitored Expected Transformation Products
Photolysis Exposure to simulated sunlight in aqueous solution or on a solid surface. Disappearance of parent compound, formation of photoproducts. Potentially hydroxylated or dehalogenated products.
Hydrolysis Incubation in buffered aqueous solutions at different pH and temperatures. Rate of disappearance of parent compound as a function of pH and temperature. 4-Methanesulfinylbutan-1-ol, hydrochloric acid.

Research on Transport and Mobility in Environmental Compartments using Tracer Studies

Understanding the transport and mobility of "this compound" is essential for predicting its distribution in the environment and potential for groundwater contamination. Tracer studies are a common method for investigating these processes.

Column and Lysimeter Studies: In the laboratory, soil column or larger-scale lysimeter experiments can be conducted to simulate the movement of the compound through the soil profile. A solution containing "this compound" and a conservative tracer (e.g., bromide, a non-reactive substance) is applied to the top of the soil column. The leachate is collected over time and analyzed for both the compound and the tracer. By comparing the breakthrough curves of the two substances, researchers can determine the retardation factor and infer the extent of sorption of "this compound" to the soil.

Field-Scale Tracer Tests: For a more realistic assessment, field-scale tracer tests can be performed. This involves injecting a known amount of "this compound" and a tracer into an aquifer and monitoring their movement at downgradient observation wells. Such studies provide valuable data on advection, dispersion, and retardation in a natural groundwater system. Various tracers, including fluorescent dyes and isotopically labeled compounds, can be used. nih.govchemrxiv.org For example, sulfur hexafluoride has been used as a tracer to study gas transport in the unsaturated zone. mdpi.com

Development of Predictive Models for Environmental Persistence and Transformation

Predictive models are valuable tools for estimating the environmental fate of chemicals when experimental data are scarce. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example.

QSAR Modeling: QSAR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties and environmental fate parameters (e.g., biodegradation rate, soil sorption coefficient). These models are developed by correlating the properties of a large set of known compounds with various molecular descriptors (e.g., molecular weight, log Kow, electronic properties). researchgate.netnih.govnih.gov

For "this compound," a QSAR model could be used to predict its half-life in soil or water based on its structural features. Several software programs and databases are available for developing and applying QSAR models for environmental fate prediction. nih.gov

Multimedia Environmental Fate Models: More complex multimedia fate models, such as the fugacity models, can be used to predict the distribution of a chemical among different environmental compartments (air, water, soil, sediment, biota). These models require input data on the chemical's properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and the characteristics of the environment into which it is released. researchgate.netrsc.org

Table 3: Predictive Modeling Approaches

Model Type Principle Application to this compound
QSAR Models Relates chemical structure to environmental properties. Predict biodegradation rates, soil sorption, and other fate parameters. researchgate.netnih.gov
Multimedia Fate Models Simulates partitioning and transport between environmental compartments. Estimate the overall environmental distribution and persistence. researchgate.net

Emerging Research Directions and Interdisciplinary Applications

Integration of Flow Chemistry and Automated Synthesis for Efficient Production Research

The efficient and scalable synthesis of 1-Chloro-4-methanesulfinylbutane is a primary hurdle to its widespread use. A plausible and modern approach to its synthesis would involve the oxidation of the corresponding sulfide (B99878), 1-Chloro-4-(methylthio)butane. This transformation is a prime candidate for the application of flow chemistry and automated synthesis.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of sulfoxides. These include enhanced safety, better temperature control, improved mixing, and the potential for higher yields and purity. For the oxidation of a sulfide to a sulfoxide (B87167), a flow reactor could be packed with a solid-supported oxidizing agent, allowing for a clean reaction with easy separation of the product from the reagent.

Automated synthesis platforms can be integrated with flow reactors to rapidly screen and optimize reaction conditions. Parameters such as temperature, residence time, and reagent stoichiometry can be systematically varied to identify the optimal conditions for the selective oxidation of 1-Chloro-4-(methylthio)butane to this compound, minimizing the over-oxidation to the corresponding sulfone, 1-Chloro-4-methanesulfonylbutane. This approach would not only accelerate the development of a robust synthetic protocol but also enable on-demand production of the target compound.

Table 1: Comparison of Batch vs. Flow Synthesis for Sulfoxide Production

FeatureBatch SynthesisFlow Synthesis
Scalability Often challengingGenerally straightforward
Safety Potential for thermal runawayEnhanced temperature control reduces risks
Reproducibility Can be variableHigh
Process Control LimitedPrecise control over parameters
Product Purity May require extensive purificationOften higher purity

Exploration of this compound in Materials Science as a Precursor

The bifunctional nature of this compound makes it an intriguing precursor for novel materials. The chloro group can undergo nucleophilic substitution reactions, allowing for the covalent attachment of the molecule to polymer backbones or surfaces. The sulfoxide group, being polar and capable of forming hydrogen bonds, can impart specific properties to the resulting material.

For instance, this compound could be used to modify the surface of polymers, introducing sulfoxide moieties that could enhance their biocompatibility, improve their adhesion to other materials, or alter their surface energy. In the field of polymer chemistry, it could be incorporated as a monomer or a functional additive in the synthesis of specialty polymers. The presence of the sulfoxide group could influence the thermal properties, solubility, and mechanical characteristics of the resulting polymer.

Furthermore, the chirality of the sulfoxide group introduces the possibility of creating chiral materials. Such materials are of interest for applications in enantioselective separations, asymmetric catalysis, and chiroptical devices. The ability to control the stereochemistry of the sulfoxide during synthesis would be a key factor in realizing these applications.

Sustainable Chemistry Approaches in the Synthesis and Application of Related Compounds

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of sulfoxides like this compound, this translates to the use of environmentally benign oxidizing agents and solvents. Traditional methods for sulfide oxidation often employ stoichiometric amounts of heavy metal-based oxidants, which generate significant waste.

Modern, more sustainable approaches focus on catalytic methods using oxidants such as hydrogen peroxide or even molecular oxygen from the air, often in combination with a metal or organocatalyst. bldpharm.com The use of water as a solvent, where possible, further enhances the green credentials of the synthesis. Research into the selective oxidation of sulfides to sulfoxides using these green methods is an active area of investigation and would be directly applicable to the production of this compound. bldpharm.com

In terms of applications, the use of sulfoxide-containing compounds in roles that promote sustainability is also a growing field. For example, their application as ligands in transition metal catalysis can lead to more efficient and selective chemical transformations, reducing waste and energy consumption.

Advanced Methodologies for Investigating Structure-Function Relationships in Novel Chemical Systems

Understanding the relationship between the three-dimensional structure of a molecule and its function is fundamental to the design of new chemical entities with desired properties. For a molecule like this compound, its reactivity and potential applications are intrinsically linked to its conformation and the electronic properties of its functional groups.

Advanced analytical techniques are crucial for elucidating these structure-function relationships. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. X-ray crystallography, if suitable crystals can be obtained, can determine the precise three-dimensional structure in the solid state.

Computational chemistry, including Density Functional Theory (DFT) calculations, can be used to model the electronic structure, predict reactivity, and understand the nature of non-covalent interactions that the sulfoxide group can participate in. By combining experimental data with theoretical calculations, a comprehensive picture of the molecule's behavior can be developed, guiding its application in various fields. For example, understanding how the sulfoxide group influences the reactivity of the chloro group through intramolecular interactions would be key to its effective use as a synthetic intermediate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.